1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one of the compounds, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2), is a pale yellow solid with a yield of 80% and a melting point of 101–103°C .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- A study by Sarıpınar et al. (2006) elaborates on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related compounds through various chemical reactions, highlighting the potential of such compounds in developing novel chemical entities (Sarıpınar et al., 2006).
Applications in Material Science
- Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, demonstrating the utility of pyrimidine derivatives in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).
Mechanism of Action
Future Directions
The future directions in the study of similar compounds involve further exploration of their potential applications. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, indicating that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
1-ethyl-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-17-11-8-21-14(18)12(11)13(16-15(17)19)9-4-6-10(20-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOLWBPICNOTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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